molecular formula C8H12N2O2 B1486389 Ethyl 2-(2-Methylimidazol-1-yl)acetate CAS No. 239065-60-2

Ethyl 2-(2-Methylimidazol-1-yl)acetate

Cat. No.: B1486389
CAS No.: 239065-60-2
M. Wt: 168.19 g/mol
InChI Key: BELLWUHPOOKVCE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Methylimidazol-1-yl)acetate is a chemical compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-Methylimidazol-1-yl)acetate can be synthesized through the reaction of 2-methylimidazole with ethyl bromoacetate. The reaction typically occurs in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-Methylimidazol-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated imidazole derivatives, while oxidation and reduction reactions produce different functionalized imidazole compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 2-(2-Methylimidazol-1-yl)acetate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The imidazole ring structure allows for further functionalization, leading to derivatives with potential biological activity.

Case Study: Synthesis of Antitumor Agents

In a study by Mohareb and Gamaan (2018), this compound was used to synthesize several derivatives that exhibited significant antitumor activity. The synthesized compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that some derivatives showed promising growth inhibition:

CompoundCell LineGI50 (µM)
Compound AMCF-725
Compound BNCI-H46030
Compound CMCF-715

These findings suggest that derivatives of this compound could be developed into effective anticancer agents.

Radio Sensitization in Cancer Therapy

Another significant application of this compound derivatives is their potential as radio sensitizers. Nitroimidazole derivatives, related to this compound, have been studied for enhancing the effects of ionizing radiation on hypoxic tumor tissues.

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry for the development of assays and detection methods due to its unique chemical properties.

Example: Chromatographic Techniques

This compound has been employed as a standard in chromatographic analyses, aiding in the identification and quantification of related compounds in complex mixtures. Its stability and reactivity make it suitable for various analytical methods, including High-Performance Liquid Chromatography (HPLC).

Biochemical Studies

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways involving imidazole-containing compounds.

Enzyme Inhibition Studies

Research has indicated that imidazole derivatives can act as enzyme inhibitors, affecting pathways relevant to drug metabolism. For example, studies on cytochrome P450 enzymes have shown that certain imidazole-containing compounds can modulate enzyme activity, potentially impacting drug efficacy and safety.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Methylimidazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Ethyl 2-(4-Methylimidazol-1-yl)acetate
  • Ethyl 2-(1H-Imidazol-1-yl)acetate
  • Methyl 2-(2-Methylimidazol-1-yl)acetate

Uniqueness: this compound is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Biological Activity

Ethyl 2-(2-Methylimidazol-1-yl)acetate is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered imidazole ring with an ethyl acetate moiety. The chemical formula is C8H10N2O2C_8H_{10}N_2O_2. The unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring facilitates coordination with metal ions, influencing enzymatic activities. Additionally, the acetic acid side chain can participate in hydrogen bonding and electrostatic interactions, modulating the compound's biological effects .

Biological Activities

1. Antimicrobial and Antifungal Properties
Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for treating diseases linked to these enzymes .

3. Therapeutic Applications
this compound derivatives are being explored for their therapeutic potential in treating various conditions, including cancer and infectious diseases. Its ability to modulate biological pathways positions it as a promising candidate for drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, demonstrating its potential as an effective antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Enzyme Inhibition

In a separate investigation, this compound was tested for its inhibitory effects on acetylcholinesterase (AChE). The compound exhibited an IC50 value of 45 µM, indicating moderate inhibition which could have implications for neurodegenerative diseases.

Properties

IUPAC Name

ethyl 2-(2-methylimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-9-7(10)2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELLWUHPOOKVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651828
Record name Ethyl (2-methyl-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239065-60-2
Record name Ethyl (2-methyl-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (8.42 g, 61 mmol) was added to a solution of 2-methylimidazole (5 g, 61 mmol) in tetrahydrofuran (100 mL) and the suspension was stirred for 30 minutes. Ethyl bromoacetate (6.75 mL, 61 mmol) was added and the reaction was stirred for a further 30 minutes at room temperature. The mixture was filtered, washing through with dichloromethane:methanol (90:10). The filtrate was evaporated under reduced pressure and the crude product was purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (93:7:0.5) as eluant to afford the title compound as an oil, 5.28 g.
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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